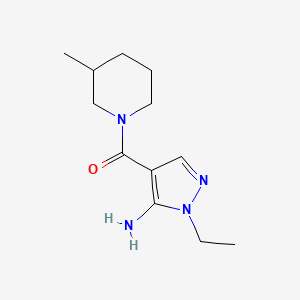

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

Description

1-Ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 1H-pyrazol-5-amine core substituted with an ethyl group at the 1-position and a 3-methylpiperidine-1-carbonyl moiety at the 4-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition (e.g., thrombin, β-lactamases) .

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(5-amino-1-ethylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C12H20N4O/c1-3-16-11(13)10(7-14-16)12(17)15-6-4-5-9(2)8-15/h7,9H,3-6,8,13H2,1-2H3 |

InChI Key |

YRSUDURNEUWJGP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N2CCCC(C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the 3-methylpiperidine-1-carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related pyrazol-5-amine derivatives:

Key Observations:

Substituent Positionality :

- The 4-position substitution (e.g., 3-methylpiperidine-1-carbonyl in the target compound) is less common than 3- or 5-position modifications. This may influence binding pocket accessibility in enzyme targets .

- Fluorine at the 4-position () enhances thrombin inhibition but reduces metabolic stability compared to bulkier groups like piperidine .

Piperidine vs. In contrast, thiazol-diazenyl groups () prioritize electronic effects (e.g., fluorescence) over target binding .

Synthetic Pathways :

- The target compound’s synthesis likely involves acylation of the pyrazole core (similar to Scheme 5 in ) .

- Fluorinated analogs require specialized reagents like fluoroacetonitrile (), whereas phenyl/cyclopropyl derivatives use simpler alkylation protocols .

NMR and Tautomerism :

- DFT studies (–9) highlight that substituents like 3-methylpiperidine-1-carbonyl may stabilize specific tautomeric forms (e.g., enamine vs. imine), affecting reactivity and solubility .

Biological Activity

1-Ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20N4O

- Molecular Weight : 236.31 g/mol

- IUPAC Name : 1-Ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

The structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The incorporation of a piperidine moiety enhances its binding affinity to various biological targets.

The biological activity of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential inhibitor of glycine transporters, particularly GlyT1, which are implicated in various neurological disorders such as schizophrenia and depression. The presence of the piperidine ring plays a crucial role in enhancing the compound's binding affinity and selectivity toward these targets .

1. Antiviral Activity

Research indicates that pyrazole derivatives exhibit antiviral properties. For instance, related compounds have shown efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). While specific data on the antiviral activity of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is limited, its structural analogs have demonstrated significant inhibitory effects at micromolar concentrations .

2. Glycine Transport Inhibition

As a GlyT1 inhibitor, this compound may modulate glycine levels in the brain, which is beneficial for treating schizophrenia and related disorders. The inhibition of glycine transport can enhance synaptic transmission and improve cognitive function in affected individuals.

3. Potential Anti-cancer Properties

Emerging studies suggest that pyrazole derivatives may exhibit anticancer activities by targeting specific kinases involved in tumor growth and proliferation. Although direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation into its potential as an antitumor agent .

Table 1: Inhibitory Potency of Related Pyrazole Compounds

| Compound Name | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | GlyT1 | 0.12 | Strong inhibition |

| Compound B | HCV | 6.7 | High selectivity index |

| Compound C | RSV | 5–28 | Effective at micromolar doses |

The table above summarizes the inhibitory potency of related compounds that share structural features with 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine. These findings underscore the potential therapeutic applications of this compound in various disease contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.